N-benzyl-4-chloro-2-nitroaniline N-benzyl-4-chloro-2-nitroaniline
Brand Name: Vulcanchem
CAS No.: 10066-18-9
VCID: VC2342098
InChI: InChI=1S/C13H11ClN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
SMILES: C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol

N-benzyl-4-chloro-2-nitroaniline

CAS No.: 10066-18-9

Cat. No.: VC2342098

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-chloro-2-nitroaniline - 10066-18-9

Specification

CAS No. 10066-18-9
Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
IUPAC Name N-benzyl-4-chloro-2-nitroaniline
Standard InChI InChI=1S/C13H11ClN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Standard InChI Key LTSBSRAZIKXNMH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Introduction

Structural and Physical Properties

Chemical Identity

N-benzyl-4-chloro-2-nitroaniline is an aromatic compound with multiple functional groups positioned around a central aniline structure. The molecule contains a nitro group at the ortho position (C-2), a chlorine atom at the para position (C-4), and a benzyl substituent attached to the nitrogen of the aniline .

Table 1. Identification Data for N-benzyl-4-chloro-2-nitroaniline

ParameterValue
CAS Registry Number10066-18-9
Molecular FormulaC₁₃H₁₁ClN₂O₂
Molecular Weight262.69 g/mol
IUPAC NameN-benzyl-4-chloro-2-nitroaniline
Other NamesBenzenemethanamine, N-(4-chloro-2-nitrophenyl)-
DSSTox Substance IDDTXSID00386114

Structural Characteristics

The molecular structure features an aromatic ring with three key substituents arranged in a specific pattern that influences its reactivity :

  • A nitro group (-NO₂) at position 2 (ortho)

  • A chlorine atom at position 4 (para)

  • A secondary amine (-NH-CH₂-Ph) with a benzyl group

This structural arrangement creates an electron distribution that impacts the compound's chemical behavior, particularly in reactions involving electron transfer or nucleophilic substitution .

Synthetic Methodologies

Regioselective Nitration Approach

One of the principal methods for synthesizing N-benzyl-4-chloro-2-nitroaniline involves the regioselective nitration of N-benzyl-4-chloroaniline. This approach utilizes tert-butyl nitrite (TBN) as a nitrating agent, offering advantages over traditional nitration methods that use harsh acidic conditions .

The reaction mechanism proceeds via:

  • Initial formation of an N-nitroso intermediate

  • Subsequent rearrangement to yield the ortho-nitrated product

Table 2. Key Reaction Parameters for TBN-Mediated Nitration

ParameterOptimized Condition
TBN Equivalents3.0 equiv
Temperature80°C
Reaction Time12 hours
SolventAcetonitrile
Typical Yield65-75%

This method demonstrates high regioselectivity for ortho-position nitration, providing a more controlled approach than traditional mixed acid nitration systems .

Alternative Synthetic Route

An alternative approach involves the direct N-benzylation of 4-chloro-2-nitroaniline. This method utilizes:

  • 4-Chloro-2-nitroaniline as the starting material

  • Benzyl bromide or benzyl chloride as the alkylating agent

  • A base such as potassium carbonate or triethylamine

  • Polar aprotic solvents like DMF or acetonitrile

The reaction typically proceeds at temperatures between 60-80°C for 4-12 hours, with yields ranging from 70-85% after purification .

Chemical Reactivity

Reduction Reactions

The nitro group in N-benzyl-4-chloro-2-nitroaniline can undergo selective reduction under various conditions to yield the corresponding amine derivative. This transformation is particularly important for accessing versatile intermediates for further functionalization .

Table 3. Reduction Methods for Nitro Group Conversion

Reducing SystemConditionsProductSelectivityYield (%)
H₂/Pd-CEtOH, rt, 1-3 atmAmino derivativeHigh85-95
Zn/NH₄ClMeOH, 50°CAmino derivativeModerateVariable (50-80)
NaBH₄/Starch-catalystH₂O:EtOH (1:1), rtAmino derivativeHigh~90

The reduction of the nitro group presents an important synthetic handle for further derivatization while preserving the N-benzyl and chloro substituents .

N-Dealkylation Reactions

Under specific conditions, the N-benzyl group can be cleaved to regenerate the primary amine. This reaction is particularly useful for protective group strategies in multi-step syntheses .

Substitution Reactions

The chlorine atom at the para position serves as a reactive site for nucleophilic aromatic substitution reactions. Depending on the nucleophile employed, various derivatives can be accessed, including:

  • Methoxy derivatives (using sodium methoxide)

  • Amino derivatives (using ammonia or primary amines)

  • Thiol derivatives (using thiolates)

These substitution reactions typically require elevated temperatures and/or activating conditions due to the moderate leaving group ability of the chlorine atom .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of N-benzyl-4-chloro-2-nitroaniline exhibits characteristic signals that confirm its structure. Key resonances include:

  • Aromatic protons from both the aniline and benzyl rings (δ 6.5-8.2 ppm)

  • Benzyl methylene protons (δ ~4.5 ppm, singlet)

  • N-H proton (δ ~8.0 ppm, broad singlet)

The ¹³C NMR spectrum shows distinct carbon resonances for the aromatic carbons, particularly those bearing the functional groups (nitro, chloro, and amino substituents) .

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups:

  • N-H stretching (3300-3500 cm⁻¹)

  • Aromatic C-H stretching (3000-3100 cm⁻¹)

  • NO₂ asymmetric and symmetric stretching (1500-1550 cm⁻¹ and 1300-1370 cm⁻¹)

  • C-Cl stretching (700-800 cm⁻¹)

These spectral features provide definitive confirmation of the structure and purity of the compound .

Applications in Materials Science

Liquid Crystal Technology

While N-benzyl-4-chloro-2-nitroaniline itself has limited direct applications in liquid crystal (LC) technology, structural analogs such as N-benzyl-2-methyl-4-nitroaniline (BNA) have demonstrated significant potential as dopants in nematic liquid crystal systems .

Research indicates that these nitroaniline derivatives can:

  • Decrease the nematic-isotropic transition temperature (TNI) of LC mixtures

  • Reduce the threshold voltage required for LC cell operation

  • Significantly improve the response time of LC devices

Table 4. Comparative Electro-Optical Effects of Nitroaniline Derivatives in LC Systems

ParameterEffect in Pure LCEffect with Nitroaniline DopantImprovement (%)
Fall Time (ms)~100~2080
Threshold Voltage (V)~1.2~0.925
Rotational ViscosityStandardReduced by 44%44
Dielectric AnisotropyStandardIncreased by 6-16%6-16

The structural similarity between BNA and N-benzyl-4-chloro-2-nitroaniline suggests potential parallel applications, with the chloro substituent potentially offering enhanced thermal stability and altered electronic properties .

Optical Applications

The extended conjugation and push-pull electronic system created by the electron-withdrawing nitro group and the electron-donating amine function makes N-benzyl-4-chloro-2-nitroaniline a candidate for applications in:

  • Nonlinear optical materials

  • Chromophore development

  • Photoreactive systems

The chloro substituent introduces additional electronic effects that can be exploited for fine-tuning optical properties .

Toxicological Considerations

Metabolism and Toxicokinetics

4-Chloro-2-nitroaniline demonstrates:

  • Rapid absorption following oral administration

  • Distribution primarily to kidneys and bladder

  • Metabolism via nitro group reduction pathways

  • Excretion primarily through urine (>70%) as sulfate conjugates

The primary metabolic pathways likely involve:

  • Reduction of the nitro group to form nitroso-, hydroxylamine, and amine derivatives

  • Phase II conjugation reactions (sulfation, glucuronidation)

  • Potential N-dealkylation of the benzyl group

These metabolic transformations can generate reactive intermediates with potential toxicological implications .

Structural Alerts

The molecular structure of N-benzyl-4-chloro-2-nitroaniline contains elements that raise toxicological concerns:

  • The nitro group can undergo reduction to form potentially reactive intermediates

  • The aromatic amine functionality presents potential for bioactivation

  • The chloro substituent may contribute to environmental persistence

These structural features suggest that appropriate precautions should be observed in handling and disposal of this compound .

Related Compounds and Structural Analogs

Structural Variations

Several structural analogs of N-benzyl-4-chloro-2-nitroaniline have been synthesized and studied, with variations in substituent patterns:

Table 5. Structural Analogs of N-benzyl-4-chloro-2-nitroaniline

CompoundVariation from ParentCAS NumberMolecular Weight
N-Benzyl-4-methyl-2-nitroanilineCH₃ instead of Cl at C-422019-66-5242.27 g/mol
N-Benzyl-4-methoxy-2-nitroanilineOCH₃ instead of Cl at C-497-32-5258.27 g/mol
N-Benzyl-4-chloro-5-methyl-2-nitroanilineAdditional CH₃ at C-55098-21-5276.72 g/mol
N-Benzyl-4-chloro-2-(phenylselanyl)anilinePhSe instead of NO₂ at C-262336-71-4372.80 g/mol

These structural variations provide opportunities to establish structure-activity relationships and optimize properties for specific applications .

Comparative Properties

The properties of these structural analogs vary systematically based on the electronic and steric effects of the substituents:

  • Electron-donating groups (methyl, methoxy) increase electron density in the aromatic ring

  • Electron-withdrawing groups (nitro, chloro) decrease electron density

  • Substituent position affects the distribution of electron density and reactivity patterns

These structure-property relationships guide the design and selection of specific compounds for targeted applications .

Research Trends and Future Directions

Synthetic Methodologies

Current research in nitroaniline chemistry focuses on developing:

  • More selective and environmentally benign nitration methods

  • Catalytic approaches for functionalization reactions

  • One-pot multi-step transformations to streamline synthesis

These methodological advances aim to improve efficiency and sustainability in the production of functionalized nitroanilines .

Material Science Applications

Emerging applications for nitroaniline derivatives include:

  • Advanced electronic materials with tailored properties

  • Novel display technologies with improved response characteristics

  • Photovoltaic materials exploiting push-pull electronic systems

  • Sensors and detection systems based on specific molecular interactions

The versatile reactivity profile of N-benzyl-4-chloro-2-nitroaniline positions it as a potential candidate for these evolving technological applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator